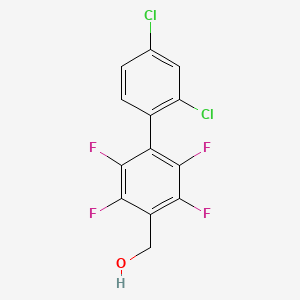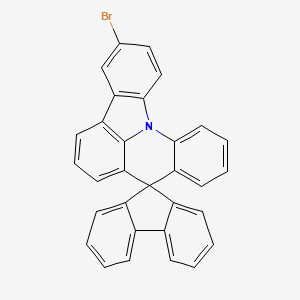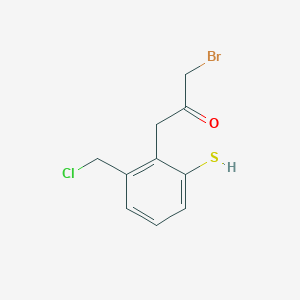
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound that contains bromine, chlorine, and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chloromethylation and thiolation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenated compounds and the potential release of toxic by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Elimination: Products include alkenes and other unsaturated compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the preparation of polymer nanoparticles for drug delivery systems.
Biochemistry: Employed in the study of enzyme inhibitors and protein modifications.
Industrial Chemistry: Used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The sulfur atom can form strong bonds with metals, making it useful in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the thiol group.
2-Bromo-3-chloropropane: Positional isomer with different reactivity.
3-Bromo-2-chloropropene: Contains a double bond, leading to different chemical behavior.
Uniqueness
1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is unique due to the presence of both halogen and thiol groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-bromo-3-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8(13)4-9-7(6-12)2-1-3-10(9)14/h1-3,14H,4-6H2 |
InChI-Schlüssel |
MEOZCNAHCMOFTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S)CC(=O)CBr)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


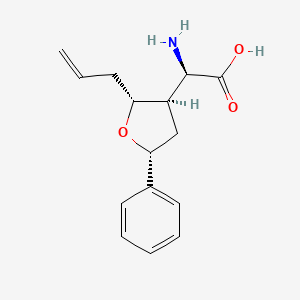

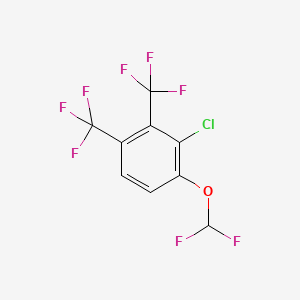
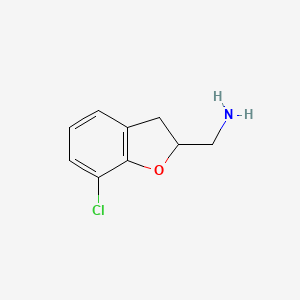
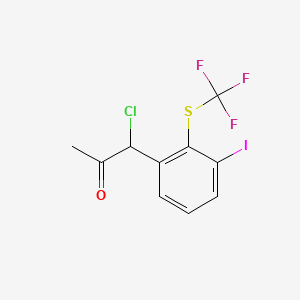
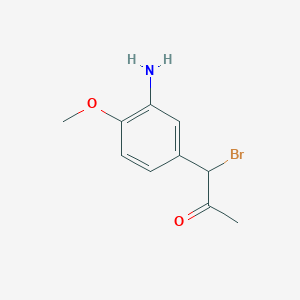
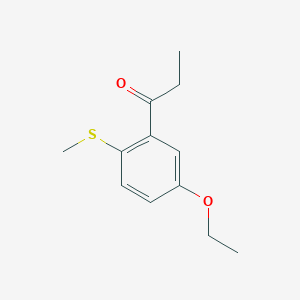
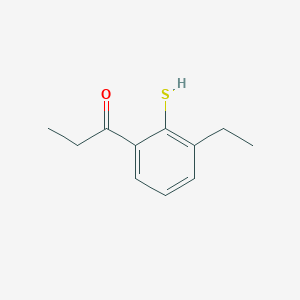

![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
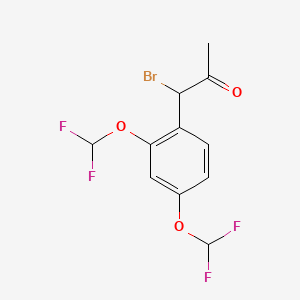
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
